1-(4-Ethoxybenzoyl)pyrrolidin-3-amine
Overview
Description
Molecular Structure Analysis
The pyrrolidine ring, a key component of 1-(4-Ethoxybenzoyl)pyrrolidin-3-amine, is a five-membered nitrogen heterocycle. This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the searched resources, pyrrolidine compounds are known to be involved in a variety of chemical reactions. These can include N-heterocyclization of primary amines with diols, C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides, and more .Scientific Research Applications
Pyrrole and Pyrrolidine Derivatives
Pyrroles and their derivatives, including pyrrolidines, form a crucial structural subunit for many biologically significant molecules like heme and chlorophyll. The synthesis of pyrrolidine derivatives often involves the condensation of amines with carbonyl-containing compounds, leading to a wide range of applications. These compounds are utilized in the creation of solvents, wetting agents, and intermediates due to their low toxicity. Additionally, polypyrroles, which are electrically conducting films, highlight the versatility of pyrrole derivatives in both biological and industrial applications (Anderson & Liu, 2000).
Pharmaceutical Applications
The structural framework of pyrrolidine derivatives is instrumental in the development of pharmaceutical agents. For instance, the discovery of a potent Src kinase inhibitor, which includes a pyrrolidine moiety, demonstrates the critical role of pyrrolidine derivatives in the design of oral medications with anti-tumor activity. This highlights their potential in cancer therapy and the broader scope of medical research (Noronha et al., 2007).
Agrochemical and Bioactive Compound Synthesis
The synthesis and investigation of bioactivities of tetramic acid derivatives, including 4-amino derivatives, illustrate the application of pyrrolidine derivatives in developing agrochemicals. Some of these compounds show promising herbicidal and fungicidal activities, marking their significance in agricultural research and pest management strategies (Liu et al., 2014).
Material Science and Catalysis
Pyrrolidine derivatives play a role in material science and catalysis, as shown by the synthesis of 3-substituted pyrrolidines, which are valuable in the development of new materials and catalysts. These compounds' ability to undergo various chemical reactions makes them suitable for creating novel materials with potential applications in nanotechnology and catalysis (Kurkin et al., 2007).
Future Directions
The pyrrolidine ring, a key component of 1-(4-Ethoxybenzoyl)pyrrolidin-3-amine, is widely used by medicinal chemists to design new compounds with different biological profiles. The future of this field lies in the exploration of new synthetic strategies and the design of new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, to which this compound belongs, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a common feature in bioactive molecules with target selectivity .
Mode of Action
The pyrrolidine ring, a key structural feature of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Pyrrolidin-2-ones, a related class of compounds, have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
1-(4-Ethoxybenzoyl)pyrrolidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules can influence their activity, stability, and function. For instance, it has been observed to interact with selective androgen receptor modulators (SARMs), optimizing their structure and enhancing their pharmacokinetic profile . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses, while its effect on gene expression can alter the production of specific proteins. Additionally, this compound can modulate cellular metabolism, affecting the overall energy balance and metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, altering their activity and influencing biochemical pathways. It may also inhibit or activate certain enzymes, leading to changes in metabolic processes. Furthermore, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the production of specific proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to the formation of by-products that may have different biological activities. Long-term studies in vitro and in vivo have provided insights into the compound’s effects on cellular function over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can influence the compound’s metabolic flux and the levels of metabolites produced. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can have different biological activities. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetic and pharmacodynamic properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues. These interactions can influence the compound’s bioavailability and its accumulation in target tissues. Understanding the transport and distribution of this compound is important for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications .
Properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(4-ethoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-12-5-3-10(4-6-12)13(16)15-8-7-11(14)9-15/h3-6,11H,2,7-9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVODUCFJSZEEGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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